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Compound of Interest

5-Chloro-3-bromo-2-
Compound Name:
hydroxylpyrazine

Cat. No.: B8255999

Get Quote

Executive Summary

5-Chloro-3-bromo-2-hydroxypyrazine (Formula:

) represents a highly functionalized heterocyclic scaffold, critical in the structure-activity
relationship (SAR) exploration of antiviral agents, specifically RNA-dependent RNA polymerase
(RdRp) inhibitors like Favipiravir (T-705).

This guide provides a definitive technical analysis of its molecular weight characteristics,
isotopic distribution, tautomeric behavior, and synthesis validation. It is designed for medicinal
chemists requiring precise data for high-resolution mass spectrometry (HRMS) confirmation
and synthetic planning.

Part 1: Molecular Weight & Isotopic Architecture

In halogenated heterocycles, "Molecular Weight" is not a singular scalar but a probabilistic
distribution. For 5-chloro-3-bromo-2-hydroxypyrazine, the presence of both Bromine (

) and Chlorine (
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) creates a distinct spectral fingerprint essential for identity confirmation.

Eundamental Mass Data

Property Value Notes

Weighted average of all natural
Average Molecular Weight 209.43 g/mol isotopes. Used for
stoichiometry.

Calculated using
Monoisotopic Mass 207.9043 Da
. Used for HRMS.

Molecular Formula

Note: Often confused with 3-
CAS Registry Number Isomer Specific chloro-5-bromo isomer (CAS
21943-17-9).[1]

Mass Spectrometry: The Isotopic Envelope

When analyzing this molecule via LC-MS, you will not observe a single peak at 209.43.
Instead, you will see a triad of peaks (M, M+2, M+4) governed by the natural abundance of
halogens.

e M+0 (207.9): Contains

and

e M+2 (209.9): Contains (

) AND (
). This is often the base peak.

e M+4 (211.9): Contains

and
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Diagnostic Ratio: The intensity ratio for a Br+Cl system is approximately 3:4:1 (M : M+2 : M+4).
Deviation from this ratio indicates contamination (e.g., by des-bromo or des-chloro impurities).

Part 2: Physicochemical Behavior & Tautomerism[2]
The Hydroxy-Oxo Equilibrium

While nomenclature designates this molecule as "2-hydroxypyrazine," it exists predominantly
as the 2(1H)-pyrazinone tautomer in solution (polar solvents like DMSO or Methanol) and in the
solid state. This impacts NMR interpretation and nucleophilic substitution reactivity.

o Hydroxy Form (Lactim): Favored in gas phase or non-polar conditions.

e Oxo Form (Lactam): Favored in solution due to hydrogen bond stabilization and solvation
energy.

Visualization of Tautomeric & Isomeric Relationships

Lactim Form
(2-Hydroxypyrazin

(Solvent Dependent) (2(1H)—Pyrazinone)

Proton Transfer Lactam Form
ej . . .
) *Dominant in Solution*

Click to download full resolution via product page

Figure 1: The tautomeric equilibrium shifts toward the Pyrazinone form in polar media, affecting
proton NMR signals (N-H appearance).

Part 3: Synthetic Utility & Reactivity

This scaffold is a "privileged structure" for

(Nucleophilic Aromatic Substitution) reactions. The interplay between the 3-bromo and 5-chloro
substituents allows for regiospecific functionalization.

Regioselectivity Rules

e C-3 Position (Bromine): The bromine at C-3 is activated by the adjacent ring nitrogen and the
electron-withdrawing carbonyl (in the oxo form). It is generally more reactive toward
nucleophiles (amines, alkoxides) than the C-5 chlorine.
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e C-5 Position (Chlorine): Reactivity is lower but can be engaged using palladium-catalyzed
cross-coupling (Suzuki-Miyaura) after C-3 functionalization.

Synthesis Workflow (Amine to Hydroxyl)

The most reliable route to the 2-hydroxy species is the diazotization of the corresponding 2-

aminopyrazine.

Precursor:
3-Bromo-5-chloro-2-aminopyrazine

'

Diazotization
(NaNO2, H2S04, 0°C)

:

Intermediate:
Diazonium Salt

:

Hydrolysis
(H20, Heat)

'

Target:
5-Chloro-3-bromo-2-hydroxypyrazine

Click to download full resolution via product page

Figure 2: Standard Sandmeyer-type hydroxylation pathway to generate the target scaffold.
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Part 4: Experimental Protocols
Synthesis Protocol: Diazotization of 2-Aminopyrazine

Context: Adapted from standard pyrazine chemistry [1, 2].

Preparation: Dissolve 3-bromo-5-chloro-2-aminopyrazine (1.0 eq) in concentrated

(5.0 eq) diluted with water (10 volumes). Cool to 0-5°C in an ice bath.

» Diazotization: Dropwise add an aqueous solution of

(1.2 eq), maintaining internal temperature <5°C. Stir for 30 minutes.

e Hydrolysis: Allow the mixture to warm to room temperature, then heat to 50°C for 1 hour until
gas evolution (

) ceases.

o Workup: Cool to room temperature. Extract with Ethyl Acetate (3x). Wash combined organics
with brine, dry over

, and concentrate.

 Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-10%
MeOH in DCM).

Analytical Validation (HPLC-UV-MS)

To confirm the molecular weight and purity, use the following method.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection:
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o UV: 254 nm (Pyrazine absorption) and 310 nm (Pyrazinone shoulder).
o MS: ESI Positive Mode. Look for [M+H]+ clusters at 208.9, 210.9, 212.9.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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